3-Methylbenzo[d]isoxazole-5-carbonitrile
Overview
Description
3-Methylbenzo[d]isoxazole-5-carbonitrile is a chemical compound with the IUPAC name this compound . It has a molecular weight of 158.16 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 158.16 .Scientific Research Applications
Synthetic Applications in Organic Chemistry
3-Methylbenzo[d]isoxazole-5-carbonitrile serves as a crucial building block in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds. Recent synthetic advances highlight its use in one-pot multicomponent reactions, underpinning its significance in creating diverse heterocyclic structures (Patel, 2017).
Corrosion Inhibition
Studies demonstrate the compound's utility in corrosion inhibition, particularly for metals like mild steel in acidic environments. Its incorporation into pyranopyrazole derivatives has shown significant efficiency in preventing steel corrosion, underscoring its potential in industrial applications to extend the lifespan of metal structures (Yadav et al., 2016).
Photophysical Properties and Chemical Reactivity
Investigations into the pyrolysis of isoxazole derivatives, including those related to this compound, reveal intricate details about their primary products and the pivotal role of vinylnitrene in rearrangements and reactions. Such studies are essential for understanding the thermal stability and reactivity of these compounds, providing insights into their applications in various chemical processes (Nunes et al., 2011).
Electrophilic Reactivity
The compound's electrophilic reactivity is exemplified by the versatile interactions of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile derivatives, demonstrating complex reactions such as sigma-complexation and nucleophilic additions. Such characteristics highlight the potential for using this compound derivatives in synthesizing novel organic materials and understanding reaction mechanisms (Cottyn et al., 2009).
Bio-active Derivative Studies
The exploration of bio-active derivatives, such as pyrazoline compounds related to this compound, underscores the compound's role in photophysical studies and potential biomedical applications. Such research sheds light on the solvatochromic behavior and encapsulation phenomena within nanocavities, providing a foundation for future drug delivery systems and molecular diagnostics (Mati et al., 2012).
Future Directions
Isoxazole, a five-membered heterocyclic pharmacophore, is widely used in drug discovery research . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies and to expand the available drug-like chemical space . This suggests that there could be future research directions involving 3-Methylbenzo[d]isoxazole-5-carbonitrile in the field of drug discovery.
Properties
IUPAC Name |
3-methyl-1,2-benzoxazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c1-6-8-4-7(5-10)2-3-9(8)12-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXDGVHBELPLLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401271652 | |
Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
267875-57-0 | |
Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=267875-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-1,2-benzisoxazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401271652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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